4-Ethoxycarbonyl-4'-iodobenzophenone

Purity Quality control Procurement specification

Choose 4-Ethoxycarbonyl-4'-iodobenzophenone (CAS 890098-49-4) for its dual para-substitution enabling orthogonal reactivity. The iodine handle facilitates Suzuki-Miyaura cross-coupling for biaryl synthesis, while the ethoxycarbonyl-benzophenone core supports photochemical applications and polarity modulation. This specific 4'-iodo isomer ensures predictable Pd(0)-catalyzed transformation outcomes versus other positional isomers. An essential bifunctional building block for medicinal chemistry and materials science libraries.

Molecular Formula C16H13IO3
Molecular Weight 380.18 g/mol
CAS No. 890098-49-4
Cat. No. B1323968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxycarbonyl-4'-iodobenzophenone
CAS890098-49-4
Molecular FormulaC16H13IO3
Molecular Weight380.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I
InChIInChI=1S/C16H13IO3/c1-2-20-16(19)13-5-3-11(4-6-13)15(18)12-7-9-14(17)10-8-12/h3-10H,2H2,1H3
InChIKeyOWEWJRULBDSWGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxycarbonyl-4'-iodobenzophenone (CAS 890098-49-4): A Dual-Functional Benzophenone Scaffold for Cross-Coupling and Photoactive Applications


4-Ethoxycarbonyl-4'-iodobenzophenone (ethyl 4-(4-iodobenzoyl)benzoate, CAS 890098-49-4) is a benzophenone derivative with molecular formula C₁₆H₁₃IO₃ and molecular weight 380.18 g/mol, featuring an ethoxycarbonyl group on one phenyl ring and an iodine atom at the para position of the opposing ring . Its predicted boiling point is 454.5±30.0 °C and predicted density is 1.557±0.06 g/cm³ . The compound belongs to a class of functionalized benzophenones where dual substitution enables orthogonal reactivity pathways—iodine-mediated cross-coupling and carbonyl-mediated photochemistry .

Why 4-Ethoxycarbonyl-4'-iodobenzophenone Cannot Be Replaced by Other Iodobenzophenone Isomers or Analogs


The ortho-, meta-, and para-iodobenzophenone isomers (2'-, 3'-, and 4'-iodo substitution patterns) exhibit distinct reactivity profiles in cross-coupling and photochemical applications [1]. While 4-iodobenzophenone (CAS 6136-66-9) offers the iodine handle for coupling, it lacks the ethoxycarbonyl group that provides additional synthetic versatility and polarity modulation . Conversely, ethoxycarbonyl-substituted benzophenones without iodine (e.g., 4-ethoxycarbonylbenzophenone) lack the halogen leaving group essential for metal-catalyzed C–C bond formation . Substitution between these classes—or even between the 4'-iodo and 3'-iodo positional isomers (CAS 890098-43-8)—would fundamentally alter both the compound's electronic properties and its utility as a bifunctional building block .

4-Ethoxycarbonyl-4'-iodobenzophenone: Quantitative Differentiation Data for Procurement Decision-Making


Commercial Purity Benchmarking: 98% vs. 95% Minimum Purity Availability

The target compound is commercially available at 98% purity from specialized chemical suppliers, exceeding the minimum 95% purity threshold offered by broader distributors for the same compound . This 3% absolute purity difference represents a reduction in unspecified impurities that may interfere with sensitive coupling reactions or spectroscopic analyses.

Purity Quality control Procurement specification

Molecular Weight and Predicted Density: Distinguishing Physical Parameters from Positional Isomers

The target compound (4'-iodo isomer) shares the same molecular formula and exact mass as its 2'-iodo and 3'-iodo positional isomers, but exhibits distinct predicted physical parameters that differentiate it as a unique chemical entity . The 4'-iodo isomer has a predicted boiling point of 454.5±30.0 °C and density of 1.557±0.06 g/cm³ , whereas the 2'-iodo isomer (CAS 890098-37-0) has a calculated exact mass of 379.99094 g/mol with 5 rotatable bonds and a complexity index of 348 .

Physicochemical properties Isomer differentiation Analytical reference

Synthetic Versatility: Dual Orthogonal Reactive Sites vs. Single-Function Analogs

4-Ethoxycarbonyl-4'-iodobenzophenone contains two chemically orthogonal reactive sites—an aryl iodide for metal-catalyzed cross-coupling and a benzophenone carbonyl for photochemical or further carbonyl chemistry—whereas comparator compounds such as 4-iodobenzophenone (CAS 6136-66-9) lack the ethoxycarbonyl functionality, and ethyl 4-iodobenzoate (CAS 51934-41-9) lacks the benzophenone scaffold . This dual functionality enables sequential or orthogonal transformations in a single synthetic intermediate without requiring protecting group strategies.

Cross-coupling Suzuki reaction Bifunctional building block

4-Ethoxycarbonyl-4'-iodobenzophenone: Recommended Research and Procurement Application Scenarios


Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The para-iodo substituent on 4-Ethoxycarbonyl-4'-iodobenzophenone serves as an electrophilic partner in Suzuki-Miyaura coupling reactions with aryl boronic acids, enabling construction of extended biaryl systems while retaining the ethoxycarbonyl-benzophenone core for downstream functionalization [1][2]. This application leverages the compound's structural similarity to documented iodobenzophenone coupling substrates, where the 4'-iodo substitution pattern provides favorable reactivity in Pd(0)-catalyzed transformations .

Synthesis of Iodonium Salt Photoinitiators for UV-Curable Formulations

Iodobenzophenone derivatives serve as precursors to iodonium salt photoinitiators in UV-curable coatings and inks [1]. 4-Ethoxycarbonyl-4'-iodobenzophenone, with its benzophenone core and iodine substituent, is structurally positioned for conversion to corresponding iodonium salts that may exhibit modified solubility or spectral properties compared to unsubstituted analogs. Patent literature describes iodo compound-containing liquid compositions incorporating benzophenones for improved photostability [2], suggesting potential formulation advantages.

Medicinal Chemistry Intermediate for Structure-Activity Relationship (SAR) Library Synthesis

The iodine atom at the 4'-position provides a reactive handle for diversification via cross-coupling, enabling researchers to generate SAR libraries by varying the coupling partner while maintaining the ethoxycarbonylbenzophenone pharmacophore scaffold [1]. This application is inferred from the established utility of related iodobenzoyl benzoate derivatives in drug discovery contexts, where the iodine serves as a versatile leaving group for introducing diverse aromatic substituents [2].

Analytical Reference Standard for Isomer-Specific Method Development

Given the distinct CAS registry numbers and predicted physical properties differentiating 4-Ethoxycarbonyl-4'-iodobenzophenone (4'-iodo) from its 2'-iodo (CAS 890098-37-0) and 3'-iodo (CAS 890098-43-8) isomers, this compound serves as an authenticated reference standard for developing isomer-specific HPLC or GC-MS analytical methods [1][2]. Procurement of the correct positional isomer is critical for reproducible synthetic outcomes in coupling reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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